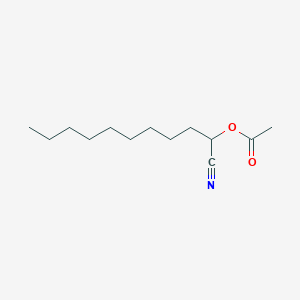![molecular formula C16H13NO5 B14312589 2-[3-(4-Methoxyphenyl)acryloyl]phenyl nitrate CAS No. 114439-87-1](/img/structure/B14312589.png)
2-[3-(4-Methoxyphenyl)acryloyl]phenyl nitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(4-Methoxyphenyl)acryloyl]phenyl nitrate is an organic compound that features a methoxyphenyl group attached to an acryloyl group, which is further connected to a phenyl nitrate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-Methoxyphenyl)acryloyl]phenyl nitrate typically involves the reaction of 3-(4-methoxyphenyl)acryloyl chloride with phenyl nitrate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-Methoxyphenyl)acryloyl]phenyl nitrate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The acryloyl group can be reduced to form saturated derivatives.
Substitution: The nitrate group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield phenolic compounds, while reduction of the acryloyl group can produce saturated derivatives.
Scientific Research Applications
2-[3-(4-Methoxyphenyl)acryloyl]phenyl nitrate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-[3-(4-Methoxyphenyl)acryloyl]phenyl nitrate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The acryloyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The methoxyphenyl group can enhance the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methoxyphenyl)acryloyl chloride
- 4-Methoxycinnamoyl chloride
- (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate
Uniqueness
2-[3-(4-Methoxyphenyl)acryloyl]phenyl nitrate is unique due to the presence of both a methoxyphenyl group and a nitrate group, which confer distinct chemical and biological properties
Properties
CAS No. |
114439-87-1 |
|---|---|
Molecular Formula |
C16H13NO5 |
Molecular Weight |
299.28 g/mol |
IUPAC Name |
[2-[3-(4-methoxyphenyl)prop-2-enoyl]phenyl] nitrate |
InChI |
InChI=1S/C16H13NO5/c1-21-13-9-6-12(7-10-13)8-11-15(18)14-4-2-3-5-16(14)22-17(19)20/h2-11H,1H3 |
InChI Key |
HJJFPYNFQBWFQT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2O[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[(5-Bromopentyl)oxy]methyl}-2,4,5-trichloro-1H-imidazole](/img/structure/B14312509.png)
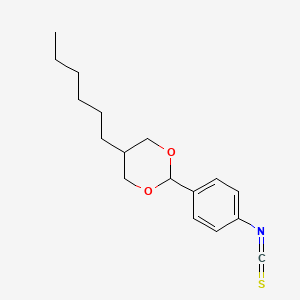

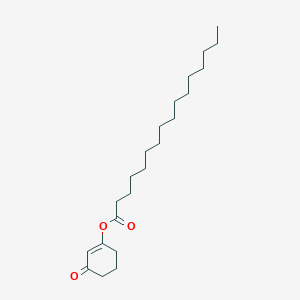
![2-Cyclobuten-1-one, 2,3-diethoxy-4-hydroxy-4-[(trimethylsilyl)ethynyl]-](/img/structure/B14312547.png)
![Bicyclo[3.1.1]heptane, 1-bromo-](/img/structure/B14312548.png)
![N',N''-[Methylenedi(4,1-phenylene)]dicyclohexanecarboximidamide](/img/structure/B14312549.png)
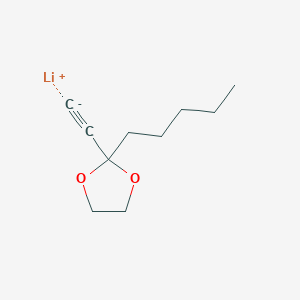
![Morpholine, 4-[[4-(2,5-dioxo-1-pyrrolidinyl)phenyl]sulfonyl]-](/img/structure/B14312551.png)
![5-[(E)-(4-Methoxyphenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14312558.png)
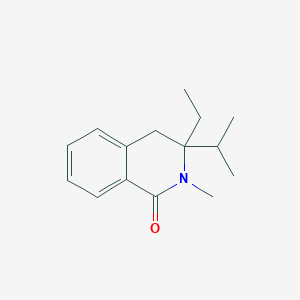
![4-[(5-Hydroxypentyl)sulfanyl]benzene-1-sulfonamide](/img/structure/B14312574.png)
